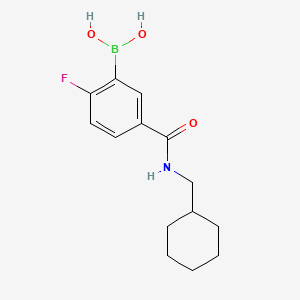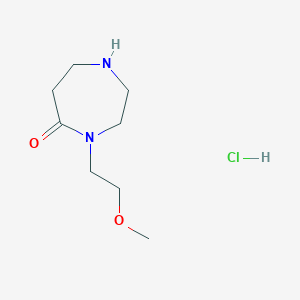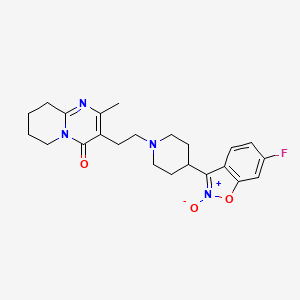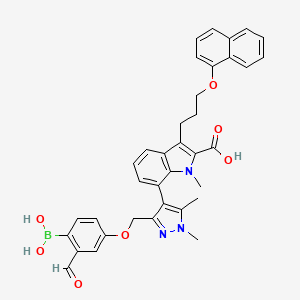
m-Nitrosophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Nitrosophenol: is an aromatic compound characterized by the presence of a nitroso group (-NO) attached to the meta position of the phenol ring. This compound is known for its distinctive chemical properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: m-Nitrosophenol can be synthesized by nitrating phenol using nitric acid. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as a catalyst. The nitration process introduces a nitro group (-NO2) to the phenol ring, which can then be reduced to form the nitroso group.
Diazotization of Aniline: Another method involves the diazotization of aniline followed by the replacement of the amino group with a nitroso group via its diazonium derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where phenol is treated with nitric acid under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Nitrosophenol can undergo oxidation reactions, where the nitroso group is converted to a nitro group (-NO2). This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitroso group in this compound can be reduced to an amino group (-NH2) using reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: this compound can participate in electrophilic substitution reactions, where the nitroso group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium dithionite, hydrogen gas with a catalyst.
Catalysts: Sulfuric acid, palladium on carbon.
Major Products Formed:
Oxidation: m-Nitrophenol.
Reduction: m-Aminophenol.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
Chemistry: m-Nitrosophenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of dyes, pigments, and other aromatic compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to undergo redox reactions makes it a useful probe in studying oxidative stress and related cellular mechanisms.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. They are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of rubber chemicals, antioxidants, and stabilizers. Its role as an intermediate in the synthesis of various industrial chemicals highlights its importance in manufacturing processes.
Mechanism of Action
The mechanism of action of m-Nitrosophenol involves its ability to undergo redox reactions, which can influence various biochemical pathways. The nitroso group can interact with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can affect cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
p-Nitrosophenol: Similar to m-Nitrosophenol but with the nitroso group at the para position.
o-Nitrosophenol: Similar to this compound but with the nitroso group at the ortho position.
m-Nitrophenol: Contains a nitro group instead of a nitroso group at the meta position.
Uniqueness: this compound is unique due to its specific reactivity and position of the nitroso group. This positional difference influences its chemical behavior and reactivity compared to its ortho and para counterparts. The meta position of the nitroso group in this compound allows for distinct interactions and reactions, making it valuable in specific applications where other isomers may not be as effective .
Properties
IUPAC Name |
3-nitrosophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6-3-1-2-5(4-6)7-9/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISAEQORNEGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576346 |
Source


|
| Record name | 3-Nitrosophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20031-38-3 |
Source


|
| Record name | 3-Nitrosophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4S)-4-[2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolan-4-yl]-1-(4-methylpiperazin-1-yl)-2,3,4-tris(phenylmethoxy)butan-1-one;oxalic acid](/img/structure/B13436344.png)


![(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13436367.png)
![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)
![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)


![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)

![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)


